molecular formula C13H12BrNO3 B8207760 Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate

Cat. No.: B8207760
M. Wt: 310.14 g/mol
InChI Key: OWIUEZFVDQPAHV-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate (CAS 1708373-04-9) is a halogenated quinoline derivative with the molecular formula C₁₃H₁₂BrNO₃ and a molecular weight of 310.14 g/mol . It features a bromine atom at position 8, a hydroxy group at position 4, a methyl group at position 7, and an ethyl ester at position 3 (Figure 1). This compound is primarily utilized in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules targeting neurological and infectious diseases . Its physical properties include a purity of ≥98%, storage at 2–8°C, and solubility in organic solvents like DMSO .

Properties

IUPAC Name

ethyl 8-bromo-7-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)5-4-7(2)10(11)14/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIUEZFVDQPAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by bromination and esterification. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

This compound vs. Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate (Compound 6 in )

  • Structural Differences : The latter replaces the 4-hydroxy and 7-methyl groups with a 4-bromo and 7-methoxy substituent.
  • Synthetic Yield : The methoxy derivative (Compound 6) showed a lower yield (45%) in borylation reactions compared to other analogs, likely due to steric hindrance or electronic effects from the methoxy group .

This compound vs. Ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound 33 in )

  • Key Variation : The 4-hydroxy group is replaced by a 4-oxo group.
  • Applications : The 4-oxo derivative (Compound 33) is a key intermediate in synthesizing lapatinib analogs, highlighting the role of the oxo group in kinase inhibition . In contrast, the hydroxy group in the target compound may favor interactions with metal ions or enzymes .

Halogenation and Electronic Effects

This compound vs. Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS 1260650-59-6)

  • Structural Differences : The latter contains additional chloro (position 4) and fluoro (position 5) substituents.
  • This makes the chloro-fluoro analog more suitable for synthesizing fluorinated pharmaceuticals .
  • Biological Activity : Fluorination often improves bioavailability and target affinity, suggesting that the chloro-fluoro derivative may have superior pharmacokinetic properties compared to the target compound .

Functional Group Modifications

This compound vs. Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS 98948-95-9)

  • Substituent Position : The bromine shifts from position 8 to 4.
  • Synthetic Accessibility : Bromine at position 6 may alter regioselectivity in reactions, as seen in , where bromine position significantly affects coupling efficiency in Suzuki-Miyaura reactions .
  • Biological Implications : Positional isomerism can drastically change binding to biological targets; for example, 6-bromo derivatives are explored in anticancer therapies due to enhanced DNA intercalation .

Data Tables

Table 1: Physical and Chemical Properties of Selected Quinoline Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
This compound 1708373-04-9 C₁₃H₁₂BrNO₃ 310.14 8-Br, 4-OH, 7-Me ≥98%
Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate - C₁₃H₁₂BrNO₃ 310.14 4-Br, 7-OMe 45% yield
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate 1260650-59-6 C₁₂H₈BrClFNO₂ 344.56 8-Br, 4-Cl, 5-F ≥95%
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 98948-95-9 C₁₂H₁₀BrNO₃ 296.12 6-Br, 4-OH ≥95%

Biological Activity

Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₂BrN₁O₃
  • Molecular Weight : 310.146 g/mol
  • Structural Features : The compound features a bromine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid moiety, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and hydroxyl group enhances its binding affinity to these targets, influencing various biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
  • Receptor Modulation : It can modulate the activity of certain receptors, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against a range of bacterial strains. Preliminary studies indicate significant inhibition of growth in pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus22
Escherichia coli20
Klebsiella pneumoniae25

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HCT116):

Cancer Cell LineIC50 (µM)Reference
MCF-715
HCT11612

Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against Hepatitis B virus (HBV). Studies indicate that it may inhibit viral replication through interference with viral polymerase activity.

Case Studies

  • Antimicrobial Study : A study conducted by Rbaa et al. reported that derivatives of this compound exhibited significant antimicrobial activity with inhibition zones comparable to standard antibiotics .
  • Anticancer Assessment : In a series of in vitro experiments, the compound was shown to induce apoptosis in cancer cells via the mitochondrial pathway, highlighting its potential as an anticancer agent .

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